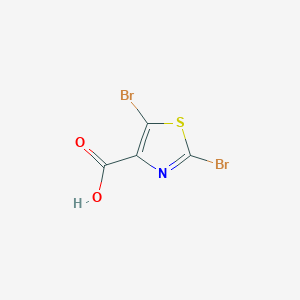

2,5-Dibromothiazole-4-carboxylic acid

Description

BenchChem offers high-quality 2,5-Dibromothiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromothiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dibromo-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2NO2S/c5-2-1(3(8)9)7-4(6)10-2/h(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOOXANOAMTJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653411 | |

| Record name | 2,5-Dibromo-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943735-44-2 | |

| Record name | 2,5-Dibromo-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943735-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibromo-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Dibromothiazole-4-carboxylic acid CAS number

An In-depth Technical Guide to 2,5-Dibromothiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromothiazole-4-carboxylic acid (CAS No: 943735-44-2) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its trifunctional nature, featuring two distinct and reactive bromine atoms alongside a carboxylic acid handle, offers a robust platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, discusses logical synthetic strategies, and explores its reactivity and strategic applications in the design and development of novel therapeutic agents. By explaining the causality behind its synthetic utility, this document serves as a technical resource for scientists leveraging this versatile scaffold in their research endeavors.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity to engage in hydrogen bonding have cemented its role in drug design. The strategic derivatization of the thiazole core is a cornerstone of modern synthetic campaigns aimed at modulating pharmacological activity, optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and exploring structure-activity relationships (SAR).

2,5-Dibromothiazole-4-carboxylic acid emerges as a particularly powerful tool in this context. It is not merely a static core but a dynamic synthetic platform. The presence of bromine atoms at the C2 and C5 positions provides two chemically distinct handles for modern cross-coupling reactions, while the carboxylic acid at the C4 position is primed for amide bond formation, esterification, or other derivatizations. This pre-installed, orthogonal functionality allows for a rapid and controlled diversification, enabling the systematic exploration of chemical space around a central, biologically relevant core. This guide will delve into the technical specifics of this molecule, providing the foundational knowledge required to exploit its full synthetic potential.

Physicochemical Properties & Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. These parameters influence solubility, reactivity, and handling requirements.

The definitive Chemical Abstracts Service (CAS) Registry Number for this compound is 943735-44-2 .[1][2][3]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 943735-44-2 | [1][2] |

| Molecular Formula | C₄HBr₂NO₂S | [1] |

| Molecular Weight | 286.93 g/mol | [1] |

| Density | 2.451 g/cm³ | [1] |

| Boiling Point | 387.1°C at 760 mmHg | [1] |

| Flash Point | 187.9°C | [1] |

| SMILES | O=C(O)c1nc(Br)sc1Br | [1][3] |

| InChIKey | BJOOXANOAMTJPK-UHFFFAOYSA-N |[1] |

Caption: Chemical structure of 2,5-Dibromothiazole-4-carboxylic acid.

Synthesis and Mechanistic Considerations

While a direct, single-step synthesis from a common precursor is not widely documented, a logical and robust synthetic pathway can be devised based on established heterocyclic chemistry principles. A common strategy involves constructing the thiazole ring first, followed by halogenation. A plausible route begins with a precursor such as ethyl 2-aminothiazole-4-carboxylate.

The rationale for this multi-step approach is control. Building the core and then selectively adding the reactive bromine handles prevents unwanted side reactions and ensures high purity of the final, trifunctional product. The hydrolysis of the ethyl ester in the final step is a standard and high-yielding transformation, chosen for its reliability and the ease of purification of the resulting carboxylic acid.

Caption: Plausible synthetic workflow for 2,5-Dibromothiazole-4-carboxylic acid.

Experimental Protocol: Ester Hydrolysis (Conceptual)

This protocol outlines the final step of the proposed synthesis, the conversion of the ethyl ester to the target carboxylic acid.

-

Dissolution: Dissolve ethyl 2,5-dibromothiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). The use of THF as a co-solvent is critical to ensure the solubility of the relatively nonpolar ester starting material in the aqueous reaction medium.

-

Saponification: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) to the solution. The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Using a slight excess of base ensures the complete conversion of the ester.

-

Quenching & Extraction: Once complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and perform a wash with a nonpolar organic solvent (e.g., ethyl acetate or diethyl ether) to remove any unreacted starting material or nonpolar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify slowly with a strong acid (e.g., 1M HCl) to a pH of ~2. The carboxylic acid product, being less soluble in acidic water, will precipitate out. This step is the crux of the purification, leveraging the pH-dependent solubility of the target molecule.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum to yield the final product, 2,5-Dibromothiazole-4-carboxylic acid.

Chemical Reactivity and Strategic Applications in Drug Discovery

The synthetic value of 2,5-Dibromothiazole-4-carboxylic acid lies in its trifunctional nature, which allows for selective and sequential modifications. This "three-pronged" approach is highly advantageous in constructing diverse chemical libraries for high-throughput screening.

4.1 The Trifunctional Scaffold: Three Points for Diversification

-

C4-Carboxylic Acid: This group is a versatile handle for forming stable amide bonds via standard peptide coupling conditions (e.g., HATU, EDC/HOBt). This is the most common strategy for introducing a wide array of amine-containing fragments, which is a cornerstone of SAR exploration. The carboxylic acid itself is often a key pharmacophoric element, capable of forming critical salt-bridge or hydrogen-bond interactions with biological targets.[4][5]

-

C5-Bromine: The bromine at the 5-position is generally more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) than the C2-bromine. This differential reactivity is a key feature that enables selective functionalization. It allows for the introduction of aryl, heteroaryl, or alkyl groups at this position first.

-

C2-Bromine: The bromine at the 2-position is typically less reactive due to the electronic influence of the adjacent ring nitrogen. This allows it to remain intact while the C5 position is modified. Subsequently, more forcing reaction conditions can be applied to functionalize the C2 position, completing the synthesis of a trisubstituted thiazole.

4.2 Workflow: A Strategy for Library Synthesis

The following workflow illustrates how this building block can be used to generate a library of compounds where three distinct points of diversity (R¹, R², R³) are introduced systematically. This approach is self-validating; successful execution of each step confirms the orthogonal reactivity of the scaffold.

Caption: Strategic workflow for library synthesis using the trifunctional scaffold.

This strategic derivatization makes the compound an ideal starting point for projects targeting kinases, proteases, and other enzyme classes where occupying multiple pockets of a binding site is key to achieving potency and selectivity. For instance, thiazole carboxylic acids have been explored as inhibitors of xanthine oxidase for treating hyperuricemia and gout.[6]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2,5-Dibromothiazole-4-carboxylic acid may be limited to supplier documentation, a reliable hazard assessment can be made based on its structure and data from closely related analogues.

-

Hazard Class: As a halogenated organic acid, it should be treated as corrosive and an irritant. Analogous compounds like ethyl 2,5-dibromothiazole-4-carboxylate and other brominated thiazole carboxylic acids are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[7][8][9]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.

Conclusion

2,5-Dibromothiazole-4-carboxylic acid is more than a simple chemical; it is a sophisticated synthetic platform designed for efficiency and versatility in research and development. Its well-defined reactive sites—a carboxylic acid and two differentially reactive bromine atoms—provide a logical and controllable path to novel, complex molecules. For scientists in drug discovery and materials science, this compound represents a powerful starting point for building diverse chemical libraries, enabling the rapid exploration of structure-activity relationships and the development of next-generation functional molecules.

References

-

2,5-DIBROMOTHIAZOLE-4-CARBOXYLIC ACID | CAS#:943735-44-2 | Chemsrc. (n.d.). Retrieved January 30, 2026, from [Link]

-

2,5-Dibromothiazole-4-carboxylic acid - Lead Sciences. (n.d.). Retrieved January 30, 2026, from [Link]

-

2,5-Dibromo-4-chloro-1,3-thiazole - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

-

Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

-

2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

-

2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - Georganics. (n.d.). Retrieved January 30, 2026, from [Link]

-

2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

-

Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed. (2019). Retrieved January 30, 2026, from [Link]

-

2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

- US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents. (n.d.).

-

Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

-

Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic Agents | bioRxiv. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

- 1. 2,5-DIBROMOTHIAZOLE-4-CARBOXYLIC ACID | CAS#:943735-44-2 | Chemsrc [chemsrc.com]

- 2. 2,5-Dibromothiazole-4-carboxylic acid - Lead Sciences [lead-sciences.com]

- 3. 2,5-Dibromothiazole-4-carboxylic acid [mail.sobekbio.com]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic Agents | bioRxiv [biorxiv.org]

- 6. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]

- 8. 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ethyl 2,5-dibromothiazole-4-carboxylate 95% | CAS: 208264-60-2 | AChemBlock [achemblock.com]

An In-Depth Technical Guide to the Synthesis of 2,5-Dibromothiazole-4-carboxylic Acid

Introduction: The Significance of 2,5-Dibromothiazole-4-carboxylic Acid in Modern Drug Discovery

2,5-Dibromothiazole-4-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry and materials science. Its rigid thiazole core, coupled with the synthetic versatility offered by two distinct bromine substituents and a carboxylic acid handle, makes it an invaluable scaffold for the development of novel therapeutic agents and functional organic materials. The bromine atoms at the 2- and 5-positions serve as key anchor points for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of molecular properties. The carboxylic acid group provides a convenient point for amide bond formation, esterification, or other derivatizations, facilitating the attachment of the thiazole core to other molecular fragments. This guide provides a comprehensive overview of a robust and field-proven synthetic pathway to this important molecule, delving into the mechanistic underpinnings of each transformation and offering detailed experimental protocols for its successful implementation in a laboratory setting.

Strategic Overview of the Synthetic Pathway

The synthesis of 2,5-dibromothiazole-4-carboxylic acid is most effectively approached through a multi-step sequence that begins with the construction of the thiazole ring, followed by sequential functionalization. The chosen pathway prioritizes regiochemical control and utilizes well-established, high-yielding reactions. The overall strategy can be visualized as follows:

This pathway commences with the Hantzsch thiazole synthesis to construct the core heterocyclic system, followed by a regioselective bromination at the C5 position, a Sandmeyer reaction to install the second bromine at the C2 position, and concludes with the hydrolysis of the ethyl ester to the desired carboxylic acid.

Part 1: Synthesis of the Thiazole Core via Hantzsch Synthesis

The initial and foundational step is the construction of the 2-aminothiazole-4-carboxylate ring system. The Hantzsch thiazole synthesis is a classic and highly efficient method for this transformation, involving the condensation of an α-haloketone with a thioamide.[1][2] In this case, ethyl bromopyruvate serves as the α-haloketone component, and thiourea provides the thioamide functionality.

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-defined mechanism.[3] The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate in an SN2 fashion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. Subsequent dehydration of the resulting tetrahedral intermediate leads to the formation of the aromatic thiazole ring.

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

Materials:

-

Thiourea

-

Ethyl bromopyruvate

-

Ethanol (absolute)

-

Ice water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in absolute ethanol (2 mL) is prepared.[4]

-

The reaction mixture is stirred and heated to 70°C for 1 hour.[4]

-

Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The cooled reaction mixture is then poured into a beaker containing ice water, leading to the precipitation of the product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried to afford ethyl 2-aminothiazole-4-carboxylate as a white solid.

| Parameter | Value | Reference |

| Reactant Ratio | 1.2:1 (Thiourea:Ethyl bromopyruvate) | [4] |

| Solvent | Ethanol | [4][5] |

| Temperature | 70°C | [4] |

| Reaction Time | 1 hour | [4] |

| Typical Yield | >95% | [4] |

Part 2: Regioselective Bromination at the C5 Position

With the thiazole core in hand, the next step is the introduction of the first bromine atom. The 2-amino group is an activating group and directs electrophilic aromatic substitution to the C5 position of the thiazole ring.[6] This regioselectivity is a key aspect of this synthetic route. While various brominating agents can be used, copper(II) bromide (CuBr₂) in acetonitrile offers a mild and efficient method for this transformation.[7]

Mechanism of Electrophilic Bromination

The mechanism involves the electrophilic attack of a bromine species on the electron-rich C5 position of the 2-aminothiazole ring. The amino group stabilizes the resulting cationic intermediate (sigma complex) through resonance. Subsequent deprotonation restores the aromaticity of the ring, yielding the 5-bromo-2-aminothiazole derivative.

Experimental Protocol: Synthesis of Ethyl 2-amino-5-bromothiazole-4-carboxylate

Materials:

-

Ethyl 2-aminothiazole-4-carboxylate

-

Copper(II) bromide (CuBr₂)

-

Acetonitrile

-

Ethyl acetate

-

Aqueous ammonia solution (0.1 M)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-aminothiazole-4-carboxylate (1 mmol) and CuBr₂ (1.5 mmol) in acetonitrile (10 mL).[7]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Gentle heating to 40°C may be necessary to drive the reaction to completion.[7]

-

Once the starting material is consumed, the acetonitrile is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate (20 mL) and washed twice with a 0.1 M aqueous ammonia solution (2 x 25 mL) to remove copper salts.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated in vacuo to yield ethyl 2-amino-5-bromothiazole-4-carboxylate.

| Parameter | Value | Reference |

| Brominating Agent | CuBr₂ | [7] |

| Solvent | Acetonitrile | [7] |

| Temperature | Room Temperature to 40°C | [7] |

| Reaction Time | 15-120 minutes | [7] |

| Work-up | Ethyl acetate/Aqueous ammonia wash | [7] |

Part 3: Sandmeyer Reaction for C2-Bromination

The Sandmeyer reaction is a powerful transformation for converting an aromatic amino group into a variety of functionalities, including halides, via a diazonium salt intermediate.[8][9] This step is crucial for replacing the 2-amino group with a bromine atom. The use of an alkyl nitrite (e.g., n-butyl nitrite or tert-butyl nitrite) in the presence of a copper(I) halide is a common and effective protocol for this transformation on heteroaromatic amines.[10]

Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction proceeds through a radical mechanism.[11] The 2-amino group is first converted to a diazonium salt by the action of the alkyl nitrite in an acidic medium. A single-electron transfer from the copper(I) catalyst to the diazonium salt generates a diazo radical and copper(II) halide. The diazo radical rapidly loses a molecule of nitrogen gas to form an aryl radical. This aryl radical then abstracts a bromine atom from the copper(II) halide to form the final product and regenerate the copper(I) catalyst.[11]

Experimental Protocol: Synthesis of Ethyl 2,5-dibromothiazole-4-carboxylate

Materials:

-

Ethyl 2-amino-5-bromothiazole-4-carboxylate

-

Copper(I) bromide (CuBr)

-

n-Butyl nitrite

-

Acetonitrile

-

Ethyl acetate

-

Aqueous ammonia solution (0.1 M)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve ethyl 2-amino-5-bromothiazole-4-carboxylate (1 mmol) and CuBr (1.5 mmol) in acetonitrile (8 mL) in a round-bottom flask.[10]

-

With stirring, add n-butyl nitrite (1.5 mmol) to the solution at room temperature.[10]

-

Heat the reaction mixture to 60-65°C. The reaction is typically complete within 15-30 minutes, as indicated by the cessation of gas evolution and TLC analysis.[10]

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate (20 mL) and washed with 0.1 M aqueous ammonia solution (2 x 25 mL).

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford pure ethyl 2,5-dibromothiazole-4-carboxylate.

| Parameter | Value | Reference |

| Diazotizing Agent | n-Butyl nitrite | [10] |

| Catalyst | CuBr | [10] |

| Solvent | Acetonitrile | [10] |

| Temperature | 60-65°C | [10] |

| Reaction Time | 15-30 minutes | [10] |

Part 4: Final Step - Ester Hydrolysis

The concluding step of the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation, typically achieved under basic conditions followed by acidification.

Experimental Protocol: Synthesis of 2,5-Dibromothiazole-4-carboxylic acid

Materials:

-

Ethyl 2,5-dibromothiazole-4-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) or Ethanol

-

Water

-

Hydrochloric acid (HCl, e.g., 1 M)

Procedure:

-

Dissolve ethyl 2,5-dibromothiazole-4-carboxylate (1 mmol) in a mixture of THF or ethanol and water.

-

Add an excess of NaOH or LiOH (e.g., 2-3 mmol) to the solution.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully acidify with 1 M HCl until the pH is acidic (pH ~2-3).

-

The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2,5-dibromothiazole-4-carboxylic acid.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 2,5-dibromothiazole-4-carboxylic acid, a key intermediate in pharmaceutical and materials science research. By leveraging the robust Hantzsch thiazole synthesis, followed by controlled, regioselective brominations and a Sandmeyer reaction, this route ensures high yields and purity of the final product. The provided protocols are based on established literature procedures and offer a solid foundation for researchers to produce this valuable compound in a laboratory setting. Understanding the underlying mechanisms of each step not only aids in troubleshooting but also allows for the adaptation of these methods to the synthesis of other functionalized thiazole derivatives.

References

-

Siméon, F., Sobrio, F., Gourand, F., Barré, L., & Valette, H. (2010). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 75(15), 5177–5180. Available at: [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

-

Sandmeyer reaction. Wikipedia. Available at: [Link]

-

Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]

-

Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

-

synthesis of thiazoles. YouTube. Available at: [Link]

-

Rana, A., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(53), 33497-33516. Available at: [Link]

-

Blaskovich, M. A. T. (2016). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. The Journal of Organic Chemistry. Available at: [Link]

-

Thiazole. CUTM Courseware. Available at: [Link]

-

Hantzsch Thiazole Synthesis. Wikipedia. Available at: [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. youtube.com [youtube.com]

- 4. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. byjus.com [byjus.com]

starting materials for 2,5-Dibromothiazole-4-carboxylic acid

This technical guide details the synthesis of 2,5-Dibromothiazole-4-carboxylic acid , a critical scaffold in the development of pharmaceuticals (e.g., febuxostat analogs, antibacterial agents) and agrochemicals.

The recommended synthetic strategy prioritizes regiocontrol and scalability , utilizing the classical Hantzsch Thiazole Synthesis followed by sequential halogenation. This route avoids the use of expensive pre-functionalized thiazoles and allows for the precise installation of bromine atoms at the C2 and C5 positions.

Part 1: Executive Summary & Retrosynthetic Analysis

Target Molecule Profile

-

Name: 2,5-Dibromothiazole-4-carboxylic acid

-

CAS Number: 101084-81-5 (Acid) / 115299-08-4 (Ethyl Ester precursor)

-

Core Structure: 1,3-Thiazole ring substituted with a carboxylic acid at C4 and bromine atoms at C2 and C5.

-

Key Challenge: Achieving selective dibromination without decarboxylation or ring opening.

Retrosynthetic Strategy

The most robust disconnection relies on building the thiazole ring first with the C4-carboxylate in place, then utilizing the differing reactivities of the C2 and C5 positions for halogenation.

-

C2-N Bond Formation (Hantzsch): The thiazole ring is constructed from Ethyl bromopyruvate and Thiourea .

-

C5-Bromination (Electrophilic Substitution): The amino group at C2 activates the C5 position, allowing for mild bromination.

-

C2-Bromination (Sandmeyer): The C2-amino group is converted to a bromide via diazotization.

-

Ester Hydrolysis: The ethyl ester is cleaved to yield the free acid.

Figure 1: Retrosynthetic pathway designed to maximize yield and regioselectivity.

Part 2: Starting Materials & Critical Material Attributes (CMA)

The quality of starting materials significantly impacts the impurity profile of the final API intermediate.

| Starting Material | CAS No. | Role | Critical Material Attributes (CMA) |

| Ethyl Bromopyruvate | 70-23-5 | C3-C4-C5 Backbone | Purity: >95% (Avoid Ethyl pyruvate impurities).Lachrymator: Handle in fume hood. |

| Thiourea | 62-56-6 | N1-C2-S3 Donor | Moisture: <0.5% (Water affects cyclization yield).Iron Content: <10 ppm (Prevents metal scavenging issues later). |

| N-Bromosuccinimide (NBS) | 128-08-5 | C5 Brominating Agent | Color: White to off-white (Yellow indicates free |

| Copper(I) Bromide | 7787-70-4 | Sandmeyer Catalyst | Appearance: Green/Grey powder.Oxidation State: Must be Cu(I); oxidized Cu(II) reduces yield. |

| Sodium Nitrite | 7632-00-0 | Diazotization Agent | Dryness: Hygroscopic; store in desiccator. |

Part 3: Detailed Synthetic Protocol

Step 1: Hantzsch Thiazole Synthesis

Objective: Preparation of Ethyl 2-aminothiazole-4-carboxylate.[1]

-

Mechanism: Nucleophilic attack of thiourea sulfur on the

-carbon of ethyl bromopyruvate, followed by condensation/dehydration. -

Protocol:

-

Dissolution: In a reactor, dissolve Thiourea (1.1 equiv) in Ethanol (10 vol).

-

Addition: Add Ethyl Bromopyruvate (1.0 equiv) dropwise at 20–25°C. The reaction is exothermic; maintain temperature <40°C.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC/HPLC for consumption of bromopyruvate.

-

Workup: Cool to 0–5°C. The hydrobromide salt of the product may precipitate. Neutralize with aqueous Sodium Bicarbonate (

) to pH 7–8 to liberate the free base. -

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 45°C.

-

Yield Expectation: 80–90%.

-

Step 2: C5-Regioselective Bromination

Objective: Preparation of Ethyl 2-amino-5-bromothiazole-4-carboxylate.[2]

-

Why this step first? The amino group at C2 strongly activates the C5 position, allowing mild bromination. If the Sandmeyer reaction were performed first, the resulting 2-bromo group would deactivate the ring, requiring harsher conditions for C5 bromination.

-

Protocol:

-

Solvent System: Dissolve Ethyl 2-aminothiazole-4-carboxylate (1.0 equiv) in Chloroform (

) or Acetonitrile ( -

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0–5°C. Avoid elemental bromine (

) if possible to minimize over-bromination and handling hazards. -

Reaction: Stir at room temperature for 2–3 hours.

-

Quench: Add 5% Sodium Thiosulfate solution to quench unreacted active bromine.

-

Isolation: Extract with DCM or Ethyl Acetate. Wash with water.[3] Concentrate to yield the solid product.

-

Validation: NMR should show the disappearance of the C5-proton singlet (~7.5 ppm).

-

Step 3: Sandmeyer Reaction (C2-Bromination)

Objective: Preparation of Ethyl 2,5-dibromothiazole-4-carboxylate.

-

Mechanism: Formation of a diazonium salt (

) followed by radical-nucleophilic substitution with bromide. -

Protocol:

-

Diazotization: Suspend the Step 2 product (1.0 equiv) in 48% Hydrobromic Acid (HBr) . Cool to -5°C to 0°C.

-

Nitrite Addition: Add a solution of Sodium Nitrite (

, 1.2 equiv) in water dropwise, maintaining internal temperature <5°C. Stir for 30 mins to ensure diazonium formation. -

Substitution: In a separate vessel, prepare a solution of Copper(I) Bromide (

, 0.5–1.0 equiv) in HBr. Transfer the cold diazonium solution into the CuBr solution (reverse addition) at room temperature. Caution: Nitrogen gas evolution. -

Heating: Warm to 40–50°C for 1 hour to drive the reaction to completion.

-

Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.[3]

-

Purification: Recrystallization from Ethanol/Heptane or column chromatography may be required to remove trace proto-deaminated byproducts.

-

Step 4: Ester Hydrolysis

Objective: Isolation of 2,5-Dibromothiazole-4-carboxylic acid.

-

Protocol:

-

Dissolve the diester in THF/Water (3:1).

-

Add Lithium Hydroxide (

, 2.0 equiv). -

Stir at room temperature until the ester is consumed (approx. 2–4 hours). Avoid high heat to prevent decarboxylation.

-

Acidification: Cool to 0°C and acidify with 1M HCl to pH 2–3.

-

Filtration: The target acid will precipitate. Filter, wash with cold water, and dry.

-

Part 4: Process Visualization

Figure 2: Step-by-step process flow for the synthesis of the target acid.

Part 5: References

-

Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

Bromination of Aminothiazoles: Uzelac, E. J., & Rasmussen, S. C.[4] (2017).[5] Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods.[4] The Journal of Organic Chemistry, 82(11), 5947–5951.[4]

-

Sandmeyer Reaction on Thiazoles: Erb, B., et al. (2018). Practical Sandmeyer Cyanation of Heteroaryl Amines. Organic Process Research & Development, 22(2), 212–219.

-

Lithiation of Thiazoles (Alternative Route): Sinenko, V. O., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.[6][7] Current Chemistry Letters, 7, 83–90.

Sources

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Ethyl 4-bromothiazole-2-carboxylate (EVT-1681416) | 959755-96-5 [evitachem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. growingscience.com [growingscience.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Physical Properties and Characterization of 2,5-Dibromothiazole-4-carboxylic Acid

Executive Summary

This guide details the physical properties, spectral characteristics, and handling protocols for 2,5-Dibromothiazole-4-carboxylic acid (CAS 943735-44-2).[1] As a highly functionalized heterocyclic building block, this compound serves as a critical intermediate in the synthesis of bioactive thiazoles, particularly in fragment-based drug discovery (FBDD). Its utility stems from the orthogonal reactivity of its three functional handles: the acidic carboxyl group at C4 and the electrophilic bromine substituents at C2 and C5.[2]

Physicochemical Profile

The physical constants below define the baseline for handling and analytical method development. Unlike simple carboxylic acids, the heavy halogenation of the thiazole core significantly alters density and solubility profiles.

Core Constants

| Property | Value / Description | Note |

| IUPAC Name | 2,5-Dibromo-1,3-thiazole-4-carboxylic acid | |

| CAS Number | 943735-44-2 | Critical : Do not confuse with 2-bromo isomer. |

| Molecular Formula | C | |

| Molecular Weight | 286.93 g/mol | High Br contribution to mass. |

| Appearance | Off-white to pale yellow solid | Color deepens upon oxidation/light exposure. |

| Density (Predicted) | ~2.45 g/cm³ | Significantly denser than water. |

| Melting Point | >190 °C (Decomposition) | Analogs (e.g., Thiazole-4-COOH) melt ~196°C. |

| pKa (Estimated) | 2.5 – 3.0 | More acidic than thiazole-4-COOH (pKa ~3.5) due to inductive effect of Br. |

Solubility & Lipophilicity

The solubility profile is dominated by the interplay between the polar carboxylic acid tail and the lipophilic, halogenated heteroaromatic head.

-

Aqueous Solubility : Low in neutral/acidic water (< 1 mg/mL). High solubility in alkaline buffers (pH > 7.5) due to carboxylate formation.

-

Organic Solubility :

-

High: DMSO, DMF, DMAc (Preferred for stock solutions).

-

Moderate: Methanol, Ethanol, Ethyl Acetate.

-

Low: Dichloromethane, Hexanes (Useful for precipitation/washing).

-

-

LogP : Predicted ~1.8. The dibromo-substitution increases lipophilicity compared to the parent acid, facilitating membrane permeability in early-stage biological assays.

Structural Characterization (Self-Validating Protocols)

To ensure scientific integrity, researchers must validate the identity of this intermediate before use. The high bromine content provides unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR)

The absence of ring protons is the primary diagnostic feature.

-

H NMR (400 MHz, DMSO-

-

Signal :

13.0–14.0 ppm (Broad singlet, 1H). -

Assignment : –COOH .

-

Diagnostic : A clean spectrum should show no signals in the aromatic region (7.0–9.0 ppm). Any peaks here indicate debrominated impurities (e.g., monobromo analogs).

-

-

C NMR (100 MHz, DMSO-

Mass Spectrometry (MS)

The isotope pattern is the definitive confirmation of the dibromo-species. Bromine exists as

-

Ionization : ESI (-) is preferred due to the carboxylic acid.

-

Isotope Pattern (M-H)

:-

m/z 284 : (

Br + -

m/z 286 : (

Br + -

m/z 288 : (

Br +

-

-

Interpretation : A 1:2:1 triplet pattern confirms the presence of two bromine atoms. A 1:1 doublet would indicate a monobromo impurity.

Stability & Reactivity Logic

Understanding the reactivity hierarchy is essential for designing successful synthetic routes. The diagram below illustrates the orthogonal reactivity nodes.

Figure 1: Orthogonal reactivity map. The C2-bromide is significantly more activated towards nucleophilic attack (SnAr) than the C5-bromide due to the adjacent nitrogen, allowing for regioselective functionalization.

Thermal & Hydrolytic Stability

-

Thermal : Stable up to ~100°C. Above this, decarboxylation is a risk, particularly in acidic media.

-

Hydrolytic : The C-Br bonds are stable to aqueous hydrolysis at neutral pH. Strong base (pH > 12) at elevated temperatures may cause hydrolysis of the bromine to the hydroxy-thiazole.

Handling & Safety Protocols

Hazard Classification (GHS) :

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

STOT-SE (Respiratory Irritation)

Standard Handling Procedure

-

PPE : Nitrile gloves, safety glasses, and lab coat are mandatory.

-

Environment : Weigh and handle solid in a fume hood to avoid inhalation of dust.

-

Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive—store in amber vials.

QC Workflow (Purity Check)

Figure 2: Quality Control Decision Tree. The absence of aromatic protons is the "Go/No-Go" gate.

References

-

PubChem. (n.d.). 2,5-Dibromothiazole-4-carboxylic acid (Compound).[1][2] National Library of Medicine. Retrieved January 30, 2026, from [Link]

-

Bordwell, F. G. (n.d.). pKa Data for Carboxylic Acids. Organic Chemistry Data. Retrieved January 30, 2026, from [Link]

Sources

- 1. 2,5-DIBROMOTHIAZOLE-4-CARBOXYLIC ACID | CAS#:943735-44-2 | Chemsrc [chemsrc.com]

- 2. CAS 943735-44-2: 2,5-Dibromo-4-thiazolecarboxylic acid [cymitquimica.com]

- 3. 2,3-Dibromo-4-methylcyclohexane-1-carboxylic acid | C8H12Br2O2 | CID 18787363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4175-78-4 CAS MSDS (2,5-DIBROMOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Solubility Profiling and Thermodynamic Analysis of 2,5-Dibromothiazole-4-carboxylic Acid

Executive Summary

2,5-Dibromothiazole-4-carboxylic acid (CAS: 943735-44-2) is a critical heterocyclic scaffold used in the synthesis of bioactive pharmaceuticals and agrochemicals.[1][2][3] Its thiazole core, functionalized with bromine atoms at the 2- and 5-positions and a carboxylic acid at the 4-position, serves as a versatile "handle" for cross-coupling reactions (e.g., Suzuki-Miyaura) and amidation.

However, its high crystallinity and specific polarity profile present significant challenges in process chemistry, particularly during purification and formulation. This guide provides a comprehensive technical analysis of its solubility behavior, establishing a self-validating framework for determining, modeling, and optimizing its solubility in solvent systems relevant to drug development.

Physicochemical Profile & Predicted Solubility[4][5]

Before initiating wet-lab experiments, a theoretical understanding of the solute-solvent interactions is required. The compound exhibits low aqueous solubility due to the lipophilic bromine substituents, despite the hydrophilic carboxylic acid group.

Key Identity Parameters

| Parameter | Data |

| Chemical Name | 2,5-Dibromo-1,3-thiazole-4-carboxylic acid |

| CAS Number | 943735-44-2 |

| Molecular Formula | C₄HBr₂NO₂S |

| Molecular Weight | 286.93 g/mol |

| Appearance | Off-white to pale beige solid |

| pKa (Predicted) | ~2.52 ± 0.10 (Acidic proton on -COOH) |

Solubility Matrix (Qualitative)

The following matrix synthesizes predicted data and empirical observations from analogous thiazole derivatives.

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Rationale |

| Dipolar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions disrupt the crystal lattice. |

| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding with the carboxyl group; solubility increases significantly with temperature. |

| Aqueous (Neutral) | Water (pH 7) | Low / Insoluble | Hydrophobic Br-substituents dominate; lattice energy exceeds hydration energy. |

| Aqueous (Basic) | 1M NaOH / Na₂CO₃ | High | Deprotonation of -COOH ( |

| Non-Polar | Hexane, Toluene | Very Low | Lack of polar interactions to solvate the carboxylic acid moiety. |

Experimental Determination Protocol (Self-Validating System)

To generate precise mole-fraction solubility data required for thermodynamic modeling, the Isothermal Saturation Method coupled with HPLC analysis is the industry standard. This protocol is designed to be self-validating by including equilibrium verification steps.

Workflow Diagram

Detailed Methodology

-

Preparation: Add excess 2,5-Dibromothiazole-4-carboxylic acid to 50 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension at a fixed temperature (e.g., 298.15 K) using a magnetic stirrer.

-

Validation Step: Ensure solid phase remains present throughout. If fully dissolved, add more solid.

-

-

Sampling: Withdraw samples at

and -

Quantification: Dilute the filtrate and analyze via HPLC (C18 column, Water/ACN gradient).

-

Validation Criteria: If the concentration difference between 24h and 48h is

, equilibrium is reached. If not, continue stirring.

Thermodynamic Modeling

Once experimental data (

Modified Apelblat Equation

This semi-empirical model is highly accurate for correlating solubility data of polar organic compounds.

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived via non-linear regression.

van't Hoff Analysis

To determine the dissolution enthalpy and entropy:

-

Plot:

vs. -

Slope:

(Indicates if dissolution is endothermic or exothermic). -

Intercept:

(Entropy of solution).

Causality Insight: For 2,5-Dibromothiazole-4-carboxylic acid, dissolution in polar solvents is typically endothermic (

Process Application: pH-Dependent Solubility

In drug development, "solubility" is often a function of pH. The carboxylic acid moiety allows for significant solubility manipulation.[3]

Dissociation Equilibrium

The intrinsic solubility (

Process Logic Diagram

Strategic Implication: For purification, dissolve the crude material in mild base (e.g., saturated

References

- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. (Methodology Reference).

-

Grant, D. J. W., et al. (1984). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Theoretical Foundation).[4]

Sources

- 1. 5198-88-9 | 2-Bromothiazole-4-carboxylic acid | Bromides | Ambeed.com [ambeed.com]

- 2. CAS:208264-60-2, Ethyl 2,5-Dibromothiazole-4-carboxylate-毕得医药 [bidepharm.com]

- 3. CAS 943735-44-2: 2,5-Dibromo-4-thiazolecarboxylic acid [cymitquimica.com]

- 4. WO2003097622A2 - Synthesis of 2-alkylcysteines, 2-(hydroxylated phenyl)-4-alkylthiazoline-4-carboxylic acids and derivatives thereof - Google Patents [patents.google.com]

Structural Elucidation and Solid-State Analysis: 2,5-Dibromothiazole-4-carboxylic Acid

[1]

Executive Summary

In the context of modern drug discovery, 2,5-Dibromothiazole-4-carboxylic acid (CAS: 943735-44-2) represents a high-value "privileged scaffold."[1] Its utility lies in its dense functionalization: two chemically distinct bromine atoms serve as orthogonal handles for cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), while the carboxylic acid provides a vector for solubility or amide coupling.[1]

However, the solid-state behavior of this molecule is dominated by a competition between classical hydrogen bonding and halogen bonding (XB) .[1] Understanding this competition is critical for controlling polymorphism, solubility, and formulation stability.[1] This guide outlines the theoretical crystal architecture and provides a validated workflow for its physical characterization.

Chemical Context & Synthesis

To obtain high-quality single crystals for X-ray diffraction (XRD), one must often start from the commercially available ethyl ester precursor.[1] Direct crystallization of the acid often results in microcrystalline powders unsuitable for single-crystal analysis.[1]

Optimized Synthesis & Crystallization Protocol

The following protocol ensures high-purity material suitable for crystallographic analysis.

-

Hydrolysis: Saponification of Ethyl 2,5-dibromothiazole-4-carboxylate using LiOH in THF/Water (avoiding harsh acidic conditions that might debrominate the C5 position).

-

Protonation: Careful acidification to pH 2.0 to precipitate the free acid.[1]

-

Crystallization: Slow evaporation is preferred over cooling to minimize defect formation.[1]

Critical Variable: Solvent polarity determines the dominant supramolecular synthon.[1]

-

Protic Solvents (MeOH/EtOH): Favor solvation of the COOH, often yielding solvates.[1]

-

Aprotic Polar Solvents (MeCN/Acetone): Promote self-assembly via halogen bonding.[1]

Figure 1: Step-by-step workflow from ester precursor to diffraction-quality single crystal.

Predicted Crystal Architecture

In the absence of a deposited CIF (Crystallographic Information File) in open databases, we apply Crystal Engineering principles to predict the packing motifs.[1] This molecule is a textbook candidate for "Synthon Competition."[1]

A. Molecular Conformation

The molecule is expected to be planar .[1] The conjugation between the thiazole ring and the carboxylic acid carbonyl group (

B. Primary Synthon: The Carboxylic Acid Dimer

The most energetically robust interaction is the Centrosymmetric Carboxylic Acid Dimer (Graph Set:

-

Mechanism: Two molecules face each other, forming two O-H[1]···O hydrogen bonds.[1]

-

Stability: This dimer typically persists even in the presence of competing forces, forming the fundamental "building block" of the crystal.[1]

C. Secondary Synthon: Halogen Bonding (XB)

This is the differentiating feature of the 2,5-dibromo scaffold.[1]

-

Sigma-Hole: The bromine atoms (especially at C2) exhibit a positive electrostatic potential cap (sigma-hole) opposite the C-Br bond.

-

Acceptors: The thiazole Nitrogen (N3) and the Carbonyl Oxygen are prime Lewis bases.[1]

-

Predicted Motif: We expect C-Br···N or C-Br···O interactions to link the carboxylic acid dimers into 1D tapes or 2D sheets.[1]

-

Type II Halogen Bond: A "head-to-tail" contact (

) is geometrically favored for planar aromatics.[1]

-

Theoretical Interaction Map

The following diagram illustrates the hierarchical assembly of the crystal lattice.

Figure 2: Hierarchical assembly from monomer to 3D lattice, driven by H-bonds and Halogen bonds.

Characterization Data Summary

When analyzing the generated crystals, the following parameters serve as the "Ground Truth" for validation.

| Parameter | Expected Value / Range | Structural Significance |

| Space Group | Centrosymmetric groups are favored by the inversion symmetry of the acid dimer. | |

| Z Value | 4 (monoclinic) or 2 (triclinic) | Indicates the number of molecules per unit cell. |

| C-Br Bond Length | 1.88 – 1.90 Å | Typical for heteroaromatic bromines.[1] |

| Br···N Distance | 2.90 – 3.20 Å | Significantly shorter than the sum of van der Waals radii (3.40 Å), indicating strong XB.[1] |

| O-H···O Distance | 2.60 – 2.70 Å | Characteristic of strong carboxylic acid hydrogen bonds.[1] |

Analytical Techniques[1][2]

-

Single Crystal XRD (SC-XRD): The gold standard.[1] Requires a crystal

mm in at least two dimensions.[1][2] -

Hirshfeld Surface Analysis: Essential for visualizing the "sigma-hole" interactions.[1]

-

Look for: Red spots on the

surface at the Br tips, corresponding to Br···N or Br···O contacts.

-

-

Powder XRD (PXRD): Used to verify that the bulk material matches the single-crystal phase (polymorph screening).[1]

Applications in Drug Design

The crystallographic features of 2,5-Dibromothiazole-4-carboxylic acid directly translate to medicinal chemistry strategy:

-

Fragment Linking: The vectors defined by the C-Br bonds (

angle relative to the core) allow for precise geometry when growing the fragment.[1] -

Halogen Bonding in Binding Pockets: If the Br···N motif is observed in the small molecule crystal, it is highly probable that the Br atom can engage backbone carbonyls in a protein target (e.g., kinase hinge regions) via similar halogen bonding.[1]

References

-

Thiazole Synthesis: Processes for preparing thiazole carboxylic acids.[1] US Patent 3,274,207. (1966).[1]

-

Halogen Bonding Principles: Metrangolo, P., et al. "Halogen Bonding: A Supramolecular Solution to the Design of New Materials."[1] Chemical Reviews, 108(4), 1396-1445.[1] (2008).[1][3]

-

Thiazole Crystallography: Wang, Y., et al. "Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole."[1] Acta Crystallographica Section E, 70(Pt 5).[1] (2014).[1][4]

-

Precursor Data: Sigma-Aldrich Product Specification, "Ethyl 2,5-dibromothiazole-4-carboxylate."[1]

Sources

- 1. 2,5-Dibromothiazole | C3HBr2NS | CID 312394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijres.org [ijres.org]

- 4. Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,5-Dibromothiazole-4-carboxylic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a vast array of therapeutic agents. Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic functionalization of the thiazole nucleus, particularly with halogen atoms and carboxylic acid groups, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of a key building block in this chemical space: 2,5-Dibromothiazole-4-carboxylic acid.

Physicochemical Properties and Structural Elucidation

2,5-Dibromothiazole-4-carboxylic acid is a heterocyclic organic compound with the chemical formula C₄HBr₂NO₂S.[1] The presence of two bromine atoms enhances its reactivity and potential for further chemical modification, while the carboxylic acid group imparts acidity and influences its solubility in polar solvents.[1]

Table 1: Physicochemical Properties of 2,5-Dibromothiazole-4-carboxylic acid

| Property | Value | Source |

| CAS Number | 943735-44-2 | [1] |

| Molecular Formula | C₄HBr₂NO₂S | [1] |

| Molecular Weight | 286.93 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in polar organic solvents | [1] |

Spectroscopic Characterization: A Self-Validating System

The structural integrity of 2,5-Dibromothiazole-4-carboxylic acid is confirmed through a combination of spectroscopic techniques. Each method provides a unique and complementary piece of information, creating a self-validating system for its identification.

Infrared (IR) Spectroscopy:

The IR spectrum of a carboxylic acid is highly characteristic. For 2,5-Dibromothiazole-4-carboxylic acid, the following key absorptions are expected:

-

O-H Stretch: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[2][3]

-

C=O Stretch: A strong, sharp absorption band is expected around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[3]

-

C-Br Stretch: Absorptions in the fingerprint region, typically between 500 and 700 cm⁻¹, can be attributed to the carbon-bromine bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the absence of protons directly attached to the thiazole ring, the ¹H NMR spectrum is expected to be simple. The most prominent feature would be a broad singlet in the downfield region, typically between 10-13 ppm, corresponding to the acidic proton of the carboxylic acid.[2] This peak would disappear upon the addition of D₂O.

-

¹³C NMR: The ¹³C NMR spectrum would provide key information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-180 ppm.[2] The carbons of the thiazole ring will have distinct chemical shifts influenced by the bromine and carboxylic acid substituents.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2,5-Dibromothiazole-4-carboxylic acid, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern with M, M+2, and M+4 peaks would be observed, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-17 amu) and a carboxyl group (-45 amu).[3]

Proposed Synthetic Pathways: A Strategic Approach

While a direct, one-pot synthesis of 2,5-Dibromothiazole-4-carboxylic acid from simple precursors is not extensively documented in readily available literature, a plausible and logical multi-step synthetic strategy can be devised based on established organic chemistry principles and the synthesis of related compounds. The following proposed pathway leverages commercially available starting materials and well-understood reaction mechanisms.

A logical starting point for the synthesis is 2-aminothiazole-4-carboxylic acid, which is commercially available.[4] The synthetic strategy involves two key transformations: the conversion of the amino group to a bromo group and the bromination of the C-5 position of the thiazole ring.

Figure 1: Proposed two-step synthesis of 2,5-Dibromothiazole-4-carboxylic acid.

Step 1: Diazotization and Sandmeyer Reaction

The conversion of the 2-amino group to a 2-bromo group can be effectively achieved via a Sandmeyer reaction. This classic transformation in aromatic chemistry involves the diazotization of a primary aromatic amine followed by displacement of the diazonium group with a halide.

Experimental Protocol:

-

Diazotization: 2-Aminothiazole-4-carboxylic acid is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored by the immediate blue color change of starch-iodide paper upon contact with a drop of the reaction mixture, indicating the presence of excess nitrous acid.

-

Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) bromide (CuBr) in HBr. Nitrogen gas will evolve as the diazonium group is replaced by bromine.

-

Work-up: After the addition is complete, the reaction mixture is warmed to room temperature and stirred for a specified time to ensure complete reaction. The product, 2-bromothiazole-4-carboxylic acid, is then isolated by filtration or extraction.

Causality Behind Experimental Choices:

-

Low Temperature: The diazotization reaction is performed at low temperatures because diazonium salts are generally unstable and can decompose at higher temperatures.

-

Copper(I) Catalyst: Copper(I) bromide is a crucial catalyst in the Sandmeyer reaction, facilitating the single-electron transfer mechanism required for the substitution.

Step 2: Electrophilic Bromination

The introduction of the second bromine atom at the C-5 position of the thiazole ring is achieved through electrophilic aromatic substitution. The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack.

Experimental Protocol:

-

Reaction Setup: 2-Bromothiazole-4-carboxylic acid is dissolved in a suitable solvent, such as glacial acetic acid.

-

Bromination: A solution of elemental bromine (Br₂) in acetic acid is added dropwise to the reaction mixture. The reaction is typically carried out at room temperature or with gentle heating to control the rate of reaction.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction is quenched by the addition of a reducing agent, such as sodium thiosulfate, to destroy any excess bromine. The product, 2,5-Dibromothiazole-4-carboxylic acid, is then isolated by precipitation and filtration, followed by recrystallization to obtain a pure product.

Causality Behind Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the starting material and is relatively inert to bromine.

-

Control of Reaction Conditions: The rate of bromination is controlled by the temperature and the rate of bromine addition to prevent over-bromination or side reactions.

Applications in Drug Discovery and Development

The highly functionalized nature of 2,5-Dibromothiazole-4-carboxylic acid makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The two bromine atoms provide reactive handles for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse substituents. The carboxylic acid group can be converted into a variety of other functional groups, including esters, amides, and alcohols, further expanding its synthetic utility.

While specific drugs derived directly from 2,5-Dibromothiazole-4-carboxylic acid are not prominently featured in the literature, the broader class of substituted thiazole carboxylic acids has been investigated for a range of biological activities. For instance, thiazole derivatives are known to be important in the development of various therapeutic agents.[5]

Figure 2: Synthetic utility of 2,5-Dibromothiazole-4-carboxylic acid in drug discovery.

Conclusion and Future Perspectives

2,5-Dibromothiazole-4-carboxylic acid represents a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its strategic combination of a thiazole core, two reactive bromine atoms, and a versatile carboxylic acid functional group provides a powerful platform for the generation of diverse molecular libraries for drug discovery. The proposed synthetic pathway, based on well-established chemical transformations, offers a reliable route to access this valuable building block. As the demand for novel therapeutic agents continues to grow, the importance of versatile and readily accessible chemical intermediates like 2,5-Dibromothiazole-4-carboxylic acid will undoubtedly increase, paving the way for the discovery of the next generation of thiazole-based drugs.

References

-

A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). ijcrt.org. Retrieved January 29, 2026, from [Link]

- CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents. (n.d.).

- CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents. (n.d.).

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed. (2017, June 2). PubMed. [Link]

-

Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (n.d.). Retrieved January 29, 2026, from [Link]

-

The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction) - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

- US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents. (n.d.).

- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents. (n.d.).

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC - NIH. (2021, August 25). NIH. [Link]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR. (n.d.). Retrieved January 29, 2026, from [Link]

-

Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. (n.d.). The American Journal of Applied Sciences. Retrieved January 29, 2026, from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19). Chemistry LibreTexts. [Link]

-

6.7: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, March 3). Chemistry LibreTexts. [Link]

-

2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - Georganics. (n.d.). Retrieved January 29, 2026, from [Link]

-

2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210 - PubChem. (n.d.). PubChem. [Link]

-

2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem. (n.d.). PubChem. [Link]

-

2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

Strategic Sourcing and Technical Profiling of 2,5-Dibromothiazole-4-carboxylic Acid

The following technical guide details the procurement, validation, and application of 2,5-Dibromothiazole-4-carboxylic acid (CAS 943735-44-2).

Executive Summary

For medicinal chemists and process engineers, 2,5-Dibromothiazole-4-carboxylic acid represents a high-value "linchpin" scaffold. Its unique tri-functional architecture—containing two chemically distinct bromine handles (C2 and C5) and a carboxylic acid moiety (C4)—allows for orthogonal functionalization. This enables the rapid generation of diverse chemical libraries, particularly in the development of metallo-

However, the commercial landscape for the free acid (CAS 943735-44-2) is fragmented. High costs and variable purity profiles often necessitate a "Make vs. Buy" decision involving its more stable ester precursors. This guide provides the technical framework to navigate these procurement challenges, validate material quality, and utilize the scaffold effectively.

Chemical Profile & Significance[1][2]

Structural Architecture

The compound consists of a thiazole core substituted at all carbon positions. The electron-deficient nature of the thiazole ring, further pulled by the carboxylic acid, creates a specific reactivity gradient essential for selective functionalization.

| Feature | Position | Chemical Utility |

| Halogen Handle 1 | C-2 | Highly activated for nucleophilic aromatic substitution ( |

| Halogen Handle 2 | C-5 | Prone to Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille); less reactive to |

| Anchor Group | C-4 | Carboxylic acid.[1][2][3][4][5][6] Standard amide coupling or esterification; directs ortho-lithiation if protected. |

Physical Properties (Benchmarking)

-

Molecular Formula:

[1][7] -

Molecular Weight: 286.93 g/mol

-

Appearance: Off-white to pale yellow solid (Deep yellow often indicates bromination impurities).

-

Solubility: Low in water; soluble in DMSO, DMF, and MeOH.

-

Stability: Light sensitive (C-Br bond lability). Store at 2-8°C under inert atmosphere.

Supplier Landscape & Procurement Strategy

The procurement of this specific CAS requires vigilance. Many suppliers list the compound but hold zero stock, relying on "synthesis on demand" which introduces lead times of 4-8 weeks.

The "Acid vs. Ester" Strategy

A common pitfall is overpaying for the free acid when the ethyl ester (CAS 208264-60-2) is often cheaper, more stable, and available in higher purity.

Recommendation: If the price/gram of the acid exceeds 3x the price of the ester, purchase the ester and perform a standard LiOH/THF hydrolysis in-house. This often yields a cleaner product after workup.

Supplier Categorization

The following table summarizes the types of suppliers available for CAS 943735-44-2.

| Supplier Tier | Characteristics | Typical Lead Time | Risk Profile |

| Tier 1: Stocking Distributors | High reliability, CoA provided, immediate shipment. (e.g., Combi-Blocks, Enamine, Fluorochem) | 1-5 Days | Low. Batch consistency is high. |

| Tier 2: Aggregators | List millions of compounds; often re-source from Tier 1 or China. (e.g., MolPort, eMolecules) | 2-3 Weeks | Medium. Delays common if upstream stock vanishes. |

| Tier 3: Custom Synthesis | "Inquire for Price." No stock. Synthesis on demand. | 6-12 Weeks | High. Synthesis risk & impurity profile uncertainty. |

Decision Logic: Procurement Flowchart

The following diagram illustrates the optimal decision process for sourcing this scaffold based on project timelines and budget.

Figure 1: Strategic sourcing decision tree prioritizing cost-efficiency and lead time.

Technical Validation (QA/QC)

Upon receipt of the material, "Certificate of Analysis" (CoA) verification is mandatory. Do not rely solely on the vendor's data.

Impurity Profiling

The synthesis of 2,5-dibromothiazoles often involves bromination of a thiazole precursor. Common impurities include:

-

Monobromo species: 2-bromo or 5-bromothiazole derivatives (incomplete reaction).

-

Decarboxylated species: 2,5-Dibromothiazole (CAS 4175-78-4).[8] This occurs if the reaction gets too hot during workup.

-

Regioisomers: 2,4-dibromo species (rare but possible depending on the starting material).

Analytical Protocol

1. 1H NMR Spectroscopy (DMSO-d6):

-

Challenge: The target molecule has no ring protons. The only signal is the carboxylic acid proton (broad singlet, ~13-14 ppm).

-

Diagnostic: You are looking for the absence of signals.

-

Any singlet between 7.5 - 8.5 ppm indicates a monobromo impurity (proton on the ring) or decarboxylation.

-

Sharp singlets in the aliphatic region indicate residual solvents (EtOAc, Hexanes) which are common in thiazole recrystallizations.

-

2. HPLC/UPLC (Reverse Phase):

-

Column: C18 (e.g., Waters XBridge or Agilent Zorbax).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

-

Gradient: 5% to 95% ACN.

-

Detection: UV at 254 nm and 280 nm.

-

Expectation: The dibromo acid should elute later than monobromo species due to increased lipophilicity from the second bromine, but earlier than the decarboxylated dibromothiazole (which lacks the polar acid group).

QC Workflow Diagram

Figure 2: Quality Control workflow focusing on detecting common de-brominated or decarboxylated impurities.

Experimental Handling & Stability

Storage

-

Hygroscopicity: Thiazole carboxylic acids can be slightly hygroscopic. Store in a desiccator.

-

Light Sensitivity: Brominated heterocycles are prone to photolytic debromination. Store in amber vials wrapped in foil.

Reactivity Considerations (Synthesis)

When utilizing this scaffold in drug development:

-

Amide Coupling: Standard HATU/DIEA conditions work well. Avoid converting to the acid chloride using SOCl2 if possible, as high heat can degrade the dibromo-system; use oxalyl chloride/DMF at 0°C instead.

-

Suzuki Couplings: The C-5 bromine is generally more reactive towards Pd-oxidative addition than C-2 in this specific electronic environment, but selectivity must be controlled by ligand choice (e.g., XPhos vs. PPh3).

References

-

LookChem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. J. Org.[9] Chem. 2017. Retrieved from [Link]

-

ResearchGate. 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Bioorg. Med. Chem. Lett. Retrieved from [Link]

Sources

- 1. CAS 943735-44-2: 2,5-Dibromo-4-thiazolecarboxylic acid [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. ethyl 2,5-dibromothiazole-4-carboxylate 95% | CAS: 208264-60-2 | AChemBlock [achemblock.com]

- 4. kuey.net [kuey.net]

- 5. 2,5-Dibromothiazole-4-carboxylic acid [mail.sobekbio.com]

- 6. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 7. 2,5-DIBROMOTHIAZOLE-4-CARBOXYLIC ACID | CAS#:943735-44-2 | Chemsrc [chemsrc.com]

- 8. 2,5-ジブロモチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. lookchem.com [lookchem.com]

2,5-Dibromothiazole-4-carboxylic Acid: A Strategic Scaffold for Trisubstituted Thiazole Synthesis

[1]

Executive Summary & Strategic Value

2,5-Dibromothiazole-4-carboxylic acid (CAS: 943735-44-2) is a "linchpin" intermediate in medicinal chemistry.[1] Unlike simple mono-substituted thiazoles, this molecule is fully functionalized at all carbon positions (C2, C4, C5). Its value lies in its orthogonal reactivity profile :

-

C2-Position (Bromine): Highly electrophilic; the first site for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (Suzuki/Stille).

-

C5-Position (Bromine): Less electrophilic than C2; reactive via Lithium-Halogen exchange or secondary cross-coupling under forcing conditions.[1]

-

C4-Position (Carboxylic Acid): A stable anchor for amide coupling, esterification, or reduction, typically serving as the core pharmacophore attachment point.

This guide provides the roadmap for utilizing this scaffold to synthesize complex heteroaromatic libraries with precise regiocontrol.

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | 2,5-Dibromo-1,3-thiazole-4-carboxylic acid |

| CAS Number | 943735-44-2 |

| Molecular Formula | C₄HBr₂NO₂S |

| Molecular Weight | 286.93 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Predicted) | ~2.5 (Carboxylic acid proton) |

Synthesis Pathways

Direct synthesis of the carboxylic acid is often achieved via the hydrolysis of its corresponding ethyl ester, which is more stable and commercially prevalent.

Primary Synthetic Route (The Sandmeyer-Bromination Sequence)

The most robust industrial route starts from ethyl 2-amino-4-thiazolecarboxylate .[1]

-

Sandmeyer Reaction (C2 Functionalization): The amino group at C2 is converted to a diazonium salt using sodium nitrite (NaNO₂) in hydrobromic acid (HBr), followed by substitution with CuBr to install the first bromine.

-

Electrophilic Bromination (C5 Functionalization): The resulting ethyl 2-bromothiazole-4-carboxylate is treated with elemental bromine (Br₂) or N-bromosuccinimide (NBS).[1] The C5 position, being the most electron-rich remaining site, undergoes electrophilic aromatic substitution.

-

Hydrolysis (C4 Activation): The ethyl ester is hydrolyzed using Lithium Hydroxide (LiOH) to yield the free acid.

Figure 1: Step-wise synthesis of 2,5-Dibromothiazole-4-carboxylic acid from amino-thiazole precursors.

Reactivity & Regioselectivity Rules

Mastering this scaffold requires understanding the electronic bias of the thiazole ring.[2] The nitrogen atom at position 3 creates a significant electron deficiency at C2.

The "C2 First" Rule (Suzuki/Stille Coupling)

In Palladium-catalyzed cross-couplings, the C2-Br bond is significantly more reactive than the C5-Br bond.[1]

-